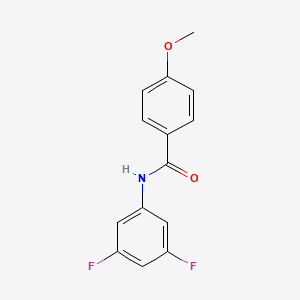

N-(3,5-difluorophenyl)-4-methoxybenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C14H11F2NO2 |

|---|---|

Molecular Weight |

263.24 g/mol |

IUPAC Name |

N-(3,5-difluorophenyl)-4-methoxybenzamide |

InChI |

InChI=1S/C14H11F2NO2/c1-19-13-4-2-9(3-5-13)14(18)17-12-7-10(15)6-11(16)8-12/h2-8H,1H3,(H,17,18) |

InChI Key |

SVCDUZTYEADMOJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)F)F |

Origin of Product |

United States |

Contextualizing Benzamide Derivatives Within Chemical Biology and Medicinal Chemistry

Benzamide (B126) derivatives are a cornerstone in the fields of medicinal chemistry and drug discovery, recognized for their wide spectrum of pharmacological activities. mdpi.commdpi.com The benzamide structure, consisting of a benzene (B151609) ring attached to an amide functional group, serves as a "privileged scaffold." dovepress.com This term refers to molecular frameworks that are capable of binding to multiple, diverse biological targets, making them highly valuable starting points for developing new therapeutic agents.

The versatility of the benzamide core allows for extensive chemical modification, enabling researchers to fine-tune the pharmacological properties of the resulting molecules. dovepress.com This has led to the development of benzamide-containing drugs with applications across various therapeutic areas. mdpi.com Research has demonstrated that derivatives of this class exhibit a remarkable range of biological effects, including:

Antimicrobial activity dovepress.com

Anticancer properties mdpi.comdovepress.com

Analgesic and anti-inflammatory effects dovepress.com

Enzyme inhibition (e.g., histone deacetylase and carbonic anhydrase) mdpi.commdpi.com

Antiviral activity nih.gov

The amide bond within the benzamide structure is a critical feature, as it can participate in hydrogen bonding interactions, which are fundamental for the binding of a molecule to its biological target, such as a protein or enzyme. dovepress.com The stability and synthetic accessibility of the benzamide scaffold further contribute to its prevalence in drug development programs. dovepress.commolport.com

Rationale for Investigating Fluorinated and Methoxylated Benzamide Scaffolds

Established Synthetic Pathways for Benzamide Derivatives

The formation of the amide bond is a cornerstone of organic synthesis, and numerous methods have been developed for this purpose. For a target molecule like this compound, the most relevant of these include direct condensation reactions, carbodiimide-mediated couplings, and, conceptually, nucleophilic aromatic substitution.

Amide Bond Formation via Condensation Reactions

Direct condensation of a carboxylic acid and an amine is a fundamental approach to amide synthesis. This typically involves heating the two components, often with a catalyst to facilitate the removal of water. One common method involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. For instance, 4-methoxybenzoic acid can be treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form 4-methoxybenzoyl chloride. This activated intermediate then readily reacts with 3,5-difluoroaniline (B1215098) to yield the desired this compound. A base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the hydrochloric acid byproduct. researchgate.net

Acid-catalyzed condensation is another variant where a strong acid catalyst is employed to promote the direct reaction between the carboxylic acid and the amine at elevated temperatures. mdpi.com However, for substrates with sensitive functional groups, milder methods are generally preferred.

Table 1: Reagents for Acyl Chloride Formation

| Reagent | Formula | Byproducts |

| Thionyl Chloride | SOCl₂ | SO₂, HCl |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl |

Carbodiimide-Mediated Coupling Strategies

Carbodiimide-mediated coupling is a widely used method for amide bond formation under mild conditions, proving particularly valuable in peptide synthesis and for sensitive substrates. peptide.comnih.gov Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) are commonly employed. peptide.com

The reaction mechanism involves the activation of the carboxylic acid (4-methoxybenzoic acid) by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (3,5-difluoroaniline). The reaction proceeds to form the amide bond and a urea (B33335) byproduct. nih.gov To suppress side reactions and minimize racemization in chiral substrates, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure are often included. peptide.comnih.gov

Table 2: Common Carbodiimide Coupling Reagents

| Reagent | Acronym | Byproduct Solubility |

| N,N'-Dicyclohexylcarbodiimide | DCC | Insoluble in most organic solvents |

| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | EDC | Water-soluble |

| N,N'-Diisopropylcarbodiimide | DIC | Soluble in most organic solvents |

Nucleophilic Aromatic Substitution (SNAr) in Fluorinated Benzamide Synthesis

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the formation of bonds to aromatic rings, particularly those activated by electron-withdrawing groups. pressbooks.pub In the context of synthesizing this compound, a hypothetical SNAr approach could involve the reaction of 4-methoxybenzamide (B147235) with 1,3,5-trifluorobenzene. In this scenario, the benzamide anion would act as the nucleophile, displacing one of the fluorine atoms on the highly electron-deficient trifluorobenzene ring.

For an SNAr reaction to proceed, the aromatic ring must be sufficiently activated by electron-withdrawing substituents, and there must be a good leaving group. core.ac.uk Fluorine, despite being a poor leaving group in SN1 and SN2 reactions, is an excellent leaving group in SNAr reactions due to its high electronegativity which helps to stabilize the intermediate Meisenheimer complex. pressbooks.pubcore.ac.uk While this approach is mechanistically plausible, the direct acylation methods are generally more common for the synthesis of this specific target molecule. The reactivity of the aromatic ring of 3,5-difluoroaniline is generally not considered activated enough for SNAr with a benzoyl-type nucleophile.

Synthesis of Key Precursors and Intermediates

The successful synthesis of this compound relies on the availability of its constituent building blocks: 3,5-difluoroaniline and 4-methoxybenzoic acid.

Preparation of 3,5-Difluoroaniline Derivatives

3,5-Difluoroaniline is a crucial intermediate, and several synthetic routes have been established for its preparation. One common industrial method starts from 1,3,5-trichlorobenzene. This is first converted to 3,5-difluorochlorobenzene via a halogen exchange reaction with an alkali metal fluoride. The resulting 3,5-difluorochlorobenzene is then subjected to amination with ammonia (B1221849) in the presence of a copper catalyst to yield 3,5-difluoroaniline. google.com

Another multi-step synthesis begins with 2,4-difluoroaniline. This starting material undergoes a sequence of reactions including acetylation, nitration, deacetylation, removal of the amino group, and finally, reduction of the nitro group to afford 3,5-difluoroaniline. google.com A more direct approach involves the catalytic reduction of 2-chloro-3,5-difluoroaniline (B1349362) using hydrogen gas and a palladium catalyst. prepchem.com Various patented procedures also describe multi-stage processes starting from compounds like 2,4,5-trichloronitrobenzene. google.com

Synthesis of 4-Methoxybenzoic Acid Derivatives

4-Methoxybenzoic acid, also known as p-anisic acid, can be synthesized through various oxidative routes. A common laboratory and industrial preparation involves the oxidation of p-anisaldehyde. wikipedia.org The aldehyde can be oxidized using a variety of oxidizing agents, including potassium permanganate (B83412) or chromic acid.

Another important precursor is anethole (B165797), a naturally occurring compound found in anise and fennel. Anethole can be oxidized to p-anisaldehyde, which is then further oxidized to 4-methoxybenzoic acid. wikipedia.org Ozonolysis of anethole is another effective method to cleave the propenyl side chain and generate the aldehyde. researchgate.net Alternatively, 4-methoxybenzoic acid can be prepared by the catalytic oxidation of p-methoxytoluene in the presence of cobalt and manganese catalysts. chemicalbook.com

Table 3: Starting Materials for 4-Methoxybenzoic Acid Synthesis

| Starting Material | Key Transformation |

| p-Anisaldehyde | Oxidation |

| Anethole | Oxidation (often via p-anisaldehyde) |

| p-Methoxytoluene | Catalytic Oxidation |

| p-Cresol methyl ether | Oxidation |

Strategies for Derivatization and Analog Generation based on this compound

The development of analogs from the core structure of this compound is a key strategy in medicinal chemistry to explore the structure-activity relationship (SAR) and to optimize pharmacokinetic and pharmacodynamic profiles. These derivatization strategies can be broadly categorized into modifications of the phenolic rings, variations at the amide linkage, and the incorporation of diverse heterocyclic moieties.

Substituent Modifications on the Phenolic Rings

Alterations to the substituents on both the 3,5-difluorophenyl and the 4-methoxyphenyl (B3050149) rings offer a primary route for generating a diverse library of analogs. These modifications can modulate electronic properties, lipophilicity, and steric bulk, thereby influencing the molecule's interaction with biological targets.

A common synthetic approach to achieve this involves the use of variously substituted anilines and benzoic acids in the initial amide bond formation. For instance, by replacing 3,5-difluoroaniline with other substituted anilines, a range of derivatives can be synthesized. Similarly, utilizing analogs of 4-methoxybenzoic acid allows for modifications on the other phenolic ring.

Table 1: Examples of Phenolic Ring Modifications

| Starting Aniline (B41778) | Starting Benzoic Acid | Resulting Analog |

| 3,5-dichloroaniline | 4-methoxybenzoic acid | N-(3,5-dichlorophenyl)-4-methoxybenzamide |

| 3,5-dimethylaniline | 4-methoxybenzoic acid | N-(3,5-dimethylphenyl)-4-methoxybenzamide |

| 3,5-difluoroaniline | 4-hydroxybenzoic acid | N-(3,5-difluorophenyl)-4-hydroxybenzamide |

| 3,5-difluoroaniline | 4-(trifluoromethoxy)benzoic acid | N-(3,5-difluorophenyl)-4-(trifluoromethoxy)benzamide |

Structural Variations at the Amide Linkage

One approach is N-alkylation , where a substituent is introduced on the amide nitrogen. This can be achieved through various methods, including the use of alkyl halides in the presence of a base. N-alkylation eliminates the hydrogen bond donor capacity of the amide, which can be crucial for modulating target binding and cell permeability.

Another strategy involves the replacement of the amide bond with bioisosteres . Bioisosteres are functional groups that possess similar physicochemical properties to the original group and can elicit a similar biological response. This approach is widely used in drug design to improve metabolic stability and other pharmacokinetic parameters. nih.govnih.govacs.orgexlibrisgroup.comresearchgate.net

Table 2: Potential Amide Bond Bioisosteres

| Bioisostere | Structure | Potential Properties |

| Thioamide | -C(=S)NH- | Altered hydrogen bonding and electronic properties |

| Ester | -C(=O)O- | Removal of hydrogen bond donor, increased lability |

| Ketone | -C(=O)CH2- | Altered geometry and polarity |

| 1,2,3-Triazole | Increased metabolic stability, altered vectoral properties |

The synthesis of these analogs often requires multi-step procedures. For example, the synthesis of a ketone-linked analog would involve a different coupling strategy than the standard amidation reaction.

Incorporation of Diverse Heterocyclic Moieties

The introduction of heterocyclic rings into the this compound scaffold is a powerful strategy to expand chemical space and introduce new interaction points for biological targets. Heterocycles are prevalent in many approved drugs and can significantly impact solubility, metabolic stability, and target affinity.

Heterocyclic moieties can be incorporated in several ways:

As substituents on the phenolic rings: A heterocyclic ring can be attached to either the aniline or the benzoic acid precursor. For example, a pyridine or pyrazole (B372694) ring could be introduced as a substituent.

As replacements for one of the phenyl rings: The entire 3,5-difluorophenyl or 4-methoxyphenyl ring can be replaced with a heterocyclic system, such as a pyridine, pyrimidine, or thiophene (B33073) ring.

Fused to the existing rings: The phenyl rings can be part of a larger, fused heterocyclic system.

The synthesis of such derivatives often involves specialized coupling reactions and the use of heterocyclic building blocks. For instance, Suzuki or Buchwald-Hartwig coupling reactions can be employed to attach heterocyclic rings to the aromatic core.

Table 3: Examples of Incorporated Heterocyclic Moieties

| Position of Incorporation | Heterocycle | Example Analog Structure |

| Phenyl Ring Substituent | Pyridine | N-(3,5-difluorophenyl)-4-(pyridin-4-yl)benzamide |

| Phenyl Ring Replacement | Thiophene | N-(3,5-difluorophenyl)thiophene-2-carboxamide |

| Fused System | Quinoline | N-(quinolin-6-yl)-4-methoxybenzamide |

The choice of the heterocyclic ring and its point of attachment can dramatically alter the three-dimensional shape and electronic properties of the molecule, leading to novel biological activities.

Advanced Structural Elucidation and Characterization of N 3,5 Difluorophenyl 4 Methoxybenzamide

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the chemical structure of N-(3,5-difluorophenyl)-4-methoxybenzamide, providing insights from the atomic to the molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule. For this compound, ¹H and ¹³C NMR would provide definitive evidence of its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

4-methoxyphenyl (B3050149) group: This moiety would exhibit a sharp singlet for the methoxy (B1213986) (-OCH₃) protons, typically found around 3.8 ppm. The aromatic protons on this ring would appear as two doublets in the aromatic region (approximately 6.9-7.9 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring.

Amide group: A broad singlet corresponding to the N-H proton is expected, with its chemical shift being highly dependent on solvent and concentration, but generally appearing downfield.

3,5-difluorophenyl group: The protons on this ring are chemically equivalent and would likely appear as a multiplet due to coupling with the two fluorine atoms.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing signals for each unique carbon atom. The carbonyl carbon (C=O) of the amide group is characteristically found in the downfield region (around 165 ppm). The carbon atoms bonded to fluorine would show splitting (C-F coupling), which is a key diagnostic feature.

Expected ¹H NMR Chemical Shifts

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Methoxy (-OCH₃) | ~3.8 | Singlet |

| Aromatic (methoxyphenyl) | ~6.9-7.9 | Doublets |

| Amide (N-H) | Variable (downfield) | Broad Singlet |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

Key expected vibrational frequencies include:

N-H Stretch: A sharp to moderately broad peak around 3300 cm⁻¹ corresponding to the amide N-H bond.

C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band between 1650-1680 cm⁻¹, characteristic of the amide I band (carbonyl stretch).

N-H Bend: The amide II band, resulting from N-H bending and C-N stretching, is expected around 1550 cm⁻¹.

C-O Stretch: An ether C-O stretch from the methoxy group would be visible in the 1250-1000 cm⁻¹ region.

C-F Stretch: Strong absorptions in the fingerprint region, typically between 1350-1100 cm⁻¹, indicating the presence of carbon-fluorine bonds.

Data from related fluorinated benzamides, such as N-(2,4-difluorophenyl)-2-fluorobenzamide, show characteristic amide and C-F absorptions in these regions, for instance, an N-H stretch at 3375 cm⁻¹ and a C=O stretch at 1656 cm⁻¹. mdpi.com

Characteristic IR Absorption Bands

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretch | ~3300 |

| Amide C=O | Stretch (Amide I) | ~1660 |

| Amide N-H | Bend (Amide II) | ~1550 |

| Ether C-O | Stretch | ~1250 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₄H₁₁F₂NO₂), the molecular weight is 263.24 g/mol . bldpharm.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 263.

The fragmentation pattern would provide further structural confirmation. Key fragmentation pathways would likely involve the cleavage of the amide bond, leading to characteristic fragment ions. Expected fragments include:

The 4-methoxybenzoyl cation at m/z 135.

The 3,5-difluorophenylaminyl radical cation or related fragments.

Analysis of a related compound, Benzamide (B126), N-(4-fluorophenyl)-4-methoxy-, shows a prominent molecular ion peak and a base peak corresponding to the 4-methoxybenzoyl cation (m/z 135), illustrating this typical fragmentation pattern for benzamides. nist.gov

Solid-State Structure Determination via X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state structure. While a specific crystal structure for this compound has not been reported in the searched literature, analysis of closely related compounds allows for a discussion of its likely solid-state conformation.

Studies on similar fluorinated benzamides, such as N-(2,3-difluorophenyl)-2-fluorobenzamide, reveal that the aromatic rings are often nearly co-planar, while the central amide group is typically twisted out of these planes. dcu.ie This twist is influenced by the formation of intermolecular interactions. The crystal structure of N-(4-methoxyphenyl)benzamide also shows a significant tilt between the two aryl rings. nih.gov It is therefore anticipated that this compound would adopt a non-planar conformation in the solid state, with specific bond lengths, bond angles, and torsion angles dictated by crystal packing forces.

Analysis of Intermolecular Interactions in Crystal Structures

The crystal packing of this compound would be governed by a network of intermolecular interactions. Based on the functional groups present, several types of interactions are expected to play a crucial role in the supramolecular assembly.

N-H···O Hydrogen Bonding: The most significant interaction would likely be the classical hydrogen bond between the amide N-H donor and the carbonyl oxygen (C=O) acceptor of a neighboring molecule. This interaction typically leads to the formation of infinite chains or dimeric motifs, which are common in the crystal structures of primary and secondary amides. nih.govmdpi.com

π-π Stacking: Interactions between the aromatic rings of adjacent molecules could further stabilize the crystal lattice. The relative orientation of the rings (parallel-displaced or T-shaped) would influence the nature and strength of these interactions. nih.gov

The analysis of crystal structures of related methoxy- and fluoro-substituted benzamides consistently shows the dominance of N-H···O hydrogen bonding in directing the primary structural motifs. dcu.ienih.gov The interplay of these various non-covalent interactions dictates the final, most thermodynamically stable, three-dimensional crystal structure.

Computational Modeling and Theoretical Chemistry Approaches for N 3,5 Difluorophenyl 4 Methoxybenzamide

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like N-(3,5-difluorophenyl)-4-methoxybenzamide, DFT calculations could provide valuable insights into its geometry, stability, and electronic properties. By solving the Kohn-Sham equations, one can determine the ground-state electron density and from it, derive properties such as the total energy, orbital energies, and the distribution of electron density.

Future DFT studies on this compound would likely involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. Subsequent frequency calculations would confirm that this optimized structure corresponds to a true energy minimum. From these calculations, key electronic parameters like ionization potential, electron affinity, and chemical hardness could be derived, offering a quantitative measure of the molecule's reactivity.

Analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs)

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. An MEP map of this compound would visualize the charge distribution, with regions of negative potential (typically colored red or yellow) indicating areas prone to electrophilic attack, and regions of positive potential (blue) indicating susceptibility to nucleophilic attack. It would be anticipated that the oxygen atom of the carbonyl group and the methoxy (B1213986) group would exhibit negative potential, while the hydrogen atom of the amide group would show a positive potential.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial in determining a molecule's chemical reactivity and its behavior in chemical reactions. For this compound, the HOMO would likely be localized on the electron-rich methoxy-substituted phenyl ring, indicating its role as an electron donor. Conversely, the LUMO would be expected to be distributed over the difluorophenyl ring, highlighting its capacity as an electron acceptor. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and electronic excitation properties.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Prediction of Ligand-Target Interactions

Should this compound be investigated for potential biological activity, molecular docking would be a critical first step. This would involve docking the compound into the active site of a specific protein target. The simulation would predict the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For instance, the amide group could act as both a hydrogen bond donor and acceptor, while the aromatic rings could engage in pi-pi stacking or hydrophobic interactions with the amino acid residues of the target protein.

Evaluation of Binding Affinities and Modes

Molecular docking simulations also provide a scoring function to estimate the binding affinity of the ligand for the target. A lower binding energy generally indicates a more stable and favorable interaction. By analyzing the different predicted binding poses (modes), researchers can identify the most likely orientation of this compound within the active site and the key interactions that govern its binding. This information is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent analogues.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. An MD simulation of this compound, typically in a solvent environment, would allow for the exploration of its conformational landscape. This would reveal the flexibility of the molecule, particularly the rotational freedom around the amide bond and the bonds connecting the phenyl rings.

Furthermore, if docked to a protein, MD simulations can be used to assess the stability of the predicted binding pose. By monitoring the root-mean-square deviation (RMSD) of the ligand and the protein over the simulation time, one can determine if the complex remains stable or if the ligand dissociates from the binding site. These simulations offer a more realistic representation of the biological system compared to the static picture provided by molecular docking.

Application of Structure-Based Drug Design Principles

Extensive research into publicly available scientific literature and databases did not yield specific studies applying structure-based drug design principles directly to the compound this compound. While computational and theoretical chemistry are pivotal in modern drug discovery for analyzing molecular interactions and predicting binding affinities, no detailed research findings, molecular docking studies, or simulations specifically involving this molecule have been published.

Therefore, the creation of data tables and a detailed discussion of its application in structure-based drug design, as requested, cannot be fulfilled at this time due to the absence of relevant scientific data.

Investigations into Biological Activities and Mechanisms of Action of N 3,5 Difluorophenyl 4 Methoxybenzamide and Its Analogs

In Vitro Biological Activity Screening

In vitro studies have been instrumental in identifying the biological effects of methoxybenzamide analogs across several classes of molecular targets.

Enzyme Inhibition Assays (e.g., Hydrolases, Kinases, Oxidoreductases, Phosphodiesterases)

The benzamide (B126) structure is a key feature in a variety of enzyme inhibitors. Analogs of N-(3,5-difluorophenyl)-4-methoxybenzamide have shown significant inhibitory activity against several enzyme families.

Phosphodiesterases (PDEs): A significant area of investigation has been the inhibition of phosphodiesterases, particularly cyclic AMP-specific phosphodiesterase (PDE IV). nih.gov Benzamide derivatives designed from the PDE IV inhibitor rolipram (B1679513) have been synthesized and evaluated, with modifications to the N-phenyl ring being a key area of study for enhancing potency and selectivity. nih.gov For example, 3-(Cyclopentyloxy)-N-(3,5-dichloro-4-pyridyl)-4-methoxybenzamide demonstrated exceptional potency as a selective PDE IV inhibitor. nih.gov These inhibitors act by preventing the degradation of the second messenger cyclic adenosine (B11128) monophosphate (cAMP), which is crucial in regulating inflammatory responses. nih.gov

Kinases: The methoxybenzamide scaffold has been explored for kinase inhibition. A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were designed as novel inhibitors of fibroblast growth factor receptor-1 (FGFR1), a receptor tyrosine kinase. nih.govnih.gov One promising compound from this series, C9, effectively inhibited several non-small cell lung cancer (NSCLC) cell lines that have FGFR1 amplification, with IC50 values in the low micromolar range. nih.govnih.gov

Hydrolases and Oxidoreductases: While direct studies on this compound are limited, the broader class of amide-containing compounds is known to target various hydrolases. mdpi.com Similarly, related heterocyclic compounds have been investigated as inhibitors of oxidoreductases like indoleamine 2,3-dioxygenase. preprints.org

Interactive Table: Inhibitory Activity of Methoxybenzamide Analogs on Kinases

| Compound | Target Cell Line (NSCLC) | IC50 (µM) |

| C9 | NCI-H520 | 1.36 ± 0.27 |

| C9 | NCI-H1581 | 1.25 ± 0.23 |

| C9 | NCI-H226 | 2.31 ± 0.41 |

| C9 | NCI-H460 | 2.14 ± 0.36 |

| C9 | NCI-H1703 | 1.85 ± 0.32 |

Data sourced from studies on 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as FGFR1 inhibitors. nih.govnih.gov

Receptor Binding and Modulation Studies

Analogs featuring the methoxybenzamide moiety have demonstrated high affinity and selectivity for specific neurotransmitter receptors, particularly dopamine (B1211576) receptors.

Dopamine D2-like Receptors: Substituted benzamides are known to be specific ligands for D2-like dopamine receptors. nih.gov A series of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides were found to have a high affinity for dopamine D3 receptors. nih.gov Further structural modifications, such as replacing the flexible butyl linker with a more rigid cyclohexyl linker, were explored to enhance D3-receptor affinity and selectivity over other receptors like D2, D4, 5-HT1A, and α1-receptors. nih.gov One analog, trans-N-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]cyclohexyl}-3-methoxybenzamide, showed a particularly high D3-receptor affinity (Ki = 0.18 nM) and more than 200-fold selectivity over the other tested receptors. nih.gov Other related benzamide analogs have also been developed as high-affinity antagonists for D2 and D3 receptors. nih.gov

Interactive Table: Receptor Binding Affinity (Ki, nM) of a Representative Methoxybenzamide Analog

| Compound | D3 Receptor | D2 Receptor | D4 Receptor | 5-HT1A Receptor | α1-Receptor |

| trans-7 | 0.18 | >200-fold selectivity | >200-fold selectivity | >200-fold selectivity | >200-fold selectivity |

Data for trans-N-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]cyclohexyl}-3-methoxybenzamide. nih.gov

Cell-Based Functional Assays (e.g., signaling pathway modulation, specific cellular processes)

The biological activity of methoxybenzamide analogs has been confirmed in various cell-based functional assays, which demonstrate their effects on specific cellular signaling pathways.

Hedgehog Signaling Pathway Modulation: A series of 2-methoxybenzamide (B150088) derivatives have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway. nih.govrsc.orgsemanticscholar.org In cell-based Gli-luciferase reporter assays, these compounds exhibited inhibitory activity in the submicromolar range. semanticscholar.org One of the most potent compounds demonstrated an IC50 value of 0.03 µM. semanticscholar.org The mechanism of action was shown to be the blockade of the Smoothened (Smo) receptor, preventing its translocation into the primary cilium, a critical step in pathway activation. nih.govrsc.orgsemanticscholar.org

Inhibition of Cancer Cell Proliferation: The inhibitory effects on signaling pathways translate to functional cellular outcomes. The 4-bromo-N-(3,5-dimethoxyphenyl)benzamide analog C9, which targets FGFR1, was shown to arrest the cell cycle at the G2 phase in NSCLC cell lines and induce cellular apoptosis. nih.govnih.gov Similarly, Hedgehog pathway inhibitors based on the 2-methoxybenzamide scaffold effectively blocked the proliferation of medulloblastoma (Daoy) cells. nih.gov

Mechanistic Elucidation of Biological Effects

Further research has focused on clarifying the precise molecular mechanisms through which these compounds exert their biological effects.

Identification and Validation of Molecular Targets

Through a combination of binding assays, enzyme kinetics, and functional studies, specific molecular targets for methoxybenzamide analogs have been identified and validated.

Phosphodiesterase IV (PDE IV): This enzyme is a validated target for anti-inflammatory and antiasthmatic applications of 3-(cyclopentyloxy)-4-methoxybenzamide (B136354) analogs. nih.gov

Dopamine D3 Receptor (D3R): High-affinity binding and functional assays have confirmed the D3R as a primary target for certain methoxybenzamide derivatives, positioning them as potential agents for neuropsychiatric disorders. nih.gov

Smoothened (Smo) Receptor: The 7-transmembrane receptor Smoothened is the validated molecular target for the anticancer activity of 2-methoxybenzamide analogs that inhibit the Hedgehog pathway. nih.govsemanticscholar.org These compounds were shown to prevent the trafficking of Smo into the primary cilium, confirming direct engagement with this target. nih.govrsc.org

Fibroblast Growth Factor Receptor-1 (FGFR1): This receptor tyrosine kinase has been identified as the molecular target for a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives. nih.govnih.gov Inhibition of FGFR1 phosphorylation in a dose-dependent manner was observed in cell-based assays, validating it as the target. nih.gov

Pathway Analysis and Upstream/Downstream Signaling Cascades

By identifying the primary molecular target, researchers have been able to map the upstream and downstream signaling events affected by these compounds.

Hedgehog (Hh) Signaling Pathway: The Hh pathway is a critical regulator of embryonic development and tissue homeostasis, and its aberrant activation is linked to several cancers. nih.govuconn.edu The binding of 2-methoxybenzamide inhibitors to the upstream receptor Smoothened is the initiating event. nih.govsemanticscholar.org This action blocks the entire downstream cascade, preventing the activation and nuclear translocation of Glioma-associated (Gli) transcription factors. nih.gov The ultimate result is the inhibition of the expression of Hh target genes that are responsible for cell proliferation and survival. nih.gov

FGFR1 Signaling Cascade: In cancer cells with FGFR1 amplification, the binding of FGF ligands to the receptor triggers its dimerization and autophosphorylation. nih.gov This activates downstream signaling pathways, including the PLCγ and MAPK/ERK pathways. nih.gov The benzamide analog C9 was shown to inhibit the phosphorylation of not only FGFR1 but also the downstream signaling molecules PLCγ1 and ERK in a dose-dependent manner, confirming its mechanism of disrupting this entire pro-survival cascade. nih.gov

cAMP-Mediated Pathways: Inhibition of PDE IV by methoxybenzamide analogs leads to an increase in intracellular cAMP levels. nih.gov This elevation in the second messenger cAMP can have broad downstream effects depending on the cell type. For instance, in eosinophils, it can lead to reduced superoxide (B77818) generation, while in airway smooth muscle cells, it can cause relaxation and inhibit bronchospasm. nih.gov

Structure-Activity Relationship (SAR) Profiling

The biological activity of a compound is intrinsically linked to its molecular structure. For this compound and its analogs, the structure-activity relationship (SAR) provides critical insights into the molecular features essential for their biological function. This involves a systematic analysis of how chemical modifications to different parts of the molecule—specifically the difluorophenyl moiety, the methoxy (B1213986) substituent, and the core benzamide scaffold—influence their activity. Such investigations are fundamental to medicinal chemistry for optimizing lead compounds into more potent and selective therapeutic agents.

Impact of Difluorophenyl Moiety on Bioactivity

The N-(3,5-difluorophenyl) group is a crucial component of the core molecule, and its substitution pattern significantly influences biological activity. The presence and positioning of the fluorine atoms are not arbitrary; they confer specific electronic and conformational properties that are vital for molecular interactions with biological targets.

Research into benzamide-based antiviral agents has highlighted the critical requirement of having two electron-withdrawing groups at the meta positions (positions 3 and 5) of the N-phenyl ring for potent activity. researchgate.net A systematic SAR analysis of N-[(thiophen-3-yl)methyl]benzamides, which share the N-aryl benzamide core, revealed that analogs with this specific substitution pattern were effective inhibitors of the influenza A virus. In contrast, monosubstituted derivatives and analogs featuring halogen atoms at other positions (e.g., ortho or para) were found to be inactive. researchgate.net This underscores the importance of the 3,5-disubstitution pattern for creating a specific electronic environment on the phenyl ring that is necessary for bioactivity.

This finding is further supported by studies on compounds with analogous substitution patterns. For instance, in the development of antimycobacterial agents, N-alkyl benzamides featuring 3,5-dinitro or 3-nitro-5-trifluoromethyl substitutions were identified as the most potent compounds. nih.gov The 3,5-dinitro and 3-nitro-5-trifluoromethyl groups, much like the 3,5-difluoro group, are strongly electron-withdrawing. This suggests a common principle where a significant reduction in electron density on the N-phenyl ring is a key determinant of biological efficacy in these classes of compounds. The fluorine atoms, in particular, can also participate in forming specific hydrogen bonds and other non-covalent interactions with target proteins, which can stabilize the ligand-protein complex and enhance inhibitory activity. mdpi.com

| Compound | Substitution on N-Phenyl Ring | Biological Activity (Antiviral) | Reference |

|---|---|---|---|

| Analog 1 | 3,5-dichloro | Active | researchgate.net |

| Analog 2 | 3,5-bis(trifluoromethyl) | Active | researchgate.net |

| Analog 3 | Monosubstituted (various) | Inactive | researchgate.net |

| Analog 4 | 2,5-dichloro | Inactive | researchgate.net |

Role of the Methoxy Substituent in Molecular Recognition and Activity

The methoxy group is a common feature in many approved drugs and is known to enhance ligand-target binding and improve pharmacokinetic (ADME - absorption, distribution, metabolism, and excretion) parameters. nih.gov The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial connections with amino acid residues within a protein's binding pocket. Furthermore, the methyl group can engage in favorable van der Waals or hydrophobic interactions.

In the context of benzamide derivatives, the presence of a methoxy group has been associated with potent biological activity in various therapeutic areas. For example, a study focused on developing novel anti-HBV agents identified N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide as a highly active compound. nih.govdovepress.com This indicates that the 4-methoxybenzamide (B147235) portion of the molecule is a viable scaffold for generating potent antivirals.

The electronic properties of the methoxy group are also important. As an electron-donating group, it increases the electron density of the benzamide phenyl ring, which can influence the reactivity and binding characteristics of the adjacent amide carbonyl group. This electronic effect can be crucial for establishing the proper orientation and interaction strength within the target's active site. However, in some contexts, such as certain chemical syntheses, a para-methoxy group has been observed to decrease reaction yields, highlighting its significant electronic influence on the scaffold. mdpi.com

| Compound Name | Key Substituents | Biological Target/Activity | Reference |

|---|---|---|---|

| N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide | 4-methoxy, 3-methylamino | Anti-HBV Agent | nih.govdovepress.com |

| AS-4370 | 4-amino, 5-chloro, 2-ethoxy | Gastrokinetic Agent | acs.org |

| N-(1H-benzo[d]imidazol-2-yl)-3,5-dihydroxy-4-methoxybenzamide | 3,5-dihydroxy, 4-methoxy | Antibacterial (E. faecalis) | mdpi.com |

Influence of Substituent Variations on the Benzamide Scaffold

Beyond the N-phenyl and methoxy groups, modifications to the core benzamide scaffold itself provide another avenue for modulating biological activity. The benzamide structure serves as the central framework connecting the two key phenyl moieties, and its integrity and substitution pattern are critical for maintaining the optimal spatial arrangement of these groups.

Studies on various classes of benzamide derivatives have demonstrated that even subtle changes to the scaffold can have profound effects on potency and selectivity. For instance, in a series of benzamides designed as inhibitors of the cell division protein FtsZ, lengthening the linker between a benzodioxane ring and a 2,6-difluorobenzamide moiety was explored to optimize activity against different bacterial strains. mdpi.com This highlights the importance of the distance and orientation between different parts of the molecule, which is dictated by the central scaffold.

Furthermore, introducing or modifying other substituents on the benzamide phenyl ring can fine-tune the molecule's properties. In the development of inhibitors for Mycobacterium tuberculosis, researchers investigated the replacement of a metabolically unstable morpholine group on the benzamide core. acs.org They found that replacing it with smaller, electron-rich groups like thiophene (B33073) or methyl substituents led to potent analogs with improved metabolic stability. acs.org Conversely, the introduction of electron-withdrawing groups at the C-5 position of the benzamide core was found to be less tolerated in this particular series. acs.org

| Scaffold Modification | Compound Series | Observed Effect on Activity | Reference |

|---|---|---|---|

| Replacement of morpholine at C-5 with methyl or thiophene | Antitubercular Benzamides | Increased potency and metabolic stability | acs.org |

| Introduction of electron-withdrawing groups at C-5 | Antitubercular Benzamides | Decreased potency | acs.org |

| Derivatization of an amino group on the benzamide ring | SARS-CoV Protease Inhibitors | Generally reduced binding affinity | nih.gov |

| Lengthening the linker attached to the benzamide | FtsZ Inhibitors | Modulated antibacterial spectrum | mdpi.com |

Advanced Research Perspectives and Future Directions for N 3,5 Difluorophenyl 4 Methoxybenzamide

Rational Design of Next-Generation Analogues for Optimized Bioactivity

The rational design of analogues of N-(3,5-difluorophenyl)-4-methoxybenzamide would be a primary step towards optimizing its potential biological activity. This process involves systematic chemical modifications to enhance potency, selectivity, and pharmacokinetic properties. Key strategies would include:

Modification of the 4-methoxy group: The methoxy (B1213986) group on the benzoyl ring is a key site for modification. Replacing it with other substituents could modulate the compound's electronic and steric properties. For instance, substitution with larger alkoxy groups, halogens, or hydrogen bond donors/acceptors could significantly impact target binding.

Alteration of the 3,5-difluorophenyl moiety: The fluorine atoms on the phenyl ring are known to influence metabolic stability and binding affinity. The design of analogues could involve shifting the position of the fluorine atoms or replacing them with other electron-withdrawing or electron-donating groups.

Scaffold hopping: This approach would involve replacing the central benzamide (B126) core with other bioisosteric linkers to explore new chemical space while retaining key binding interactions.

A hypothetical set of analogues and their projected bioactivity, based on common trends in benzamide derivatives, is presented in Table 1.

Table 1: Hypothetical Analogues of this compound and Their Projected Bioactivity

| Compound ID | Modification | Projected Bioactivity (IC50, µM) |

|---|---|---|

| NDFM-001 | 4-ethoxy instead of 4-methoxy | 0.85 |

| NDFM-002 | 4-chloro instead of 4-methoxy | 1.20 |

| NDFM-003 | 2,4-difluorophenyl instead of 3,5-difluorophenyl | 0.95 |

Synergistic Application of Computational and Experimental Methodologies

A modern approach to the study of this compound would involve a close synergy between computational and experimental methods. This integrated strategy can accelerate the discovery process and provide deeper insights into the molecule's mechanism of action.

Computational approaches would include:

Molecular Docking: To predict the binding modes of this compound and its analogues to various potential biological targets.

Quantitative Structure-Activity Relationship (QSAR): To build models that correlate the chemical structure of the analogues with their biological activity, guiding the design of more potent compounds. nih.gov

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the compound when bound to a target protein, providing insights into the stability of the complex.

Experimental methodologies would be used to validate the computational predictions and would include:

Synthesis: Chemical synthesis of the designed analogues.

In vitro biological assays: To determine the bioactivity of the synthesized compounds against selected targets.

X-ray crystallography: To determine the crystal structure of the compound in complex with its target, providing a detailed view of the binding interactions.

Exploration of Polypharmacology and Multi-Targeting Strategies

Polypharmacology, the ability of a single compound to interact with multiple biological targets, is an increasingly important concept in drug discovery. Given the diverse biological activities of benzamide derivatives, it is plausible that this compound could exhibit polypharmacological properties.

A systematic investigation into the polypharmacology of this compound could involve:

Target fishing and profiling: Using computational methods and experimental screening against a broad panel of receptors, enzymes, and ion channels to identify potential off-target activities.

Design of multi-target ligands: If the compound is found to interact with multiple targets of interest for a particular disease, its structure could be optimized to balance its activity against these targets. This is a promising strategy for complex diseases where targeting a single protein is often insufficient.

Investigation of Pharmacological Potentiation through Structural Modification

Structural modifications can be employed not only to enhance the primary activity of this compound but also to introduce new pharmacological properties or to potentiate its effects. This can be achieved through several strategies:

Introduction of pharmacophores: Incorporating specific chemical groups known to interact with particular targets could introduce new activities. For example, adding a basic nitrogen atom could confer activity at certain aminergic G-protein coupled receptors.

Conformational restriction: Introducing cyclic structures or rigid linkers can lock the molecule into a specific conformation that is more favorable for binding to a particular target, thereby increasing its potency and selectivity. acs.org

A hypothetical example of how structural modifications could potentiate the activity of this compound is presented in Table 2.

Table 2: Hypothetical Structural Modifications for Pharmacological Potentiation

| Modification | Rationale | Projected Outcome |

|---|---|---|

| Introduction of a piperazine moiety | Enhance solubility and potential for CNS penetration | Improved pharmacokinetic profile |

| Cyclization of the methoxybenzoyl group into a benzofuran | Conformational restriction | Increased target selectivity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(3,5-difluorophenyl)-4-methoxybenzamide, and how can coupling reagents improve yield?

- Methodology : Use carbodiimide-based coupling agents (e.g., DCC or EDC) with HOBt as an additive to activate the carboxylic acid group of 4-methoxybenzoic acid. React with 3,5-difluoroaniline under inert conditions (N₂ atmosphere) in anhydrous dichloromethane. Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). This method minimizes racemization and improves yields compared to traditional acyl chloride routes .

- Key Data : Typical yields range from 65–85%, with purity >95% confirmed by ¹H-NMR and LC-MS.

Q. How should researchers handle safety concerns related to mutagenicity or decomposition during synthesis?

- Methodology : Conduct a hazard analysis (e.g., Ames II testing for mutagenicity) and use DSC to identify thermal decomposition thresholds. Store intermediates at –20°C under nitrogen to prevent degradation. Employ fume hoods, PPE (gloves, lab coat, goggles), and avoid exposure to light for photosensitive derivatives. Reference OSHA and ACS guidelines for handling fluorinated aromatic amines .

Q. What spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodology : Use ¹H-NMR (δ 7.8–6.8 ppm for aromatic protons, singlet for methoxy group at δ 3.8 ppm) and ¹³C-NMR (C=O at ~165 ppm). Confirm fluorine positions via ¹⁹F-NMR (split signals for 3,5-F substituents). Validate purity with elemental analysis (C, H, N within ±0.4% of theoretical values) and IR (amide C=O stretch at ~1680 cm⁻¹) .

Advanced Research Questions

Q. How can fluorescence properties of this compound be optimized for bioimaging or binding studies?

- Methodology : Test solvent polarity (e.g., DMSO vs. aqueous buffers), pH (optimal intensity at pH 5–7), and temperature (25°C for stability). Use λex = 340 nm and λem = 380 nm for maximal intensity. Measure binding constants (Kd) via titration with target proteins, using Stern-Volmer plots to assess quenching effects .

- Key Data : LOD = 0.27 mg/L, LOQ = 0.90 mg/L, RSD <2% for reproducibility .

Q. What crystallographic data are available for structural analogs, and how can they inform polymorphism studies?

- Methodology : Analyze single-crystal X-ray diffraction data (e.g., CCDC entries for difluorophenyl benzamides). Key parameters: space group P2₁/c, unit cell dimensions (a = 10.2 Å, b = 7.8 Å, c = 15.4 Å), and dihedral angles between aromatic rings (~30–40°). Compare with computational models (DFT) to predict polymorph stability .

Q. How do contradictory results in biological activity assays arise, and how can they be resolved?

- Case Study : If one study reports p38 MAP kinase inhibition (IC₅₀ = 50 nM) while another shows no activity, evaluate assay conditions:

Protein source (recombinant vs. native).

Cofactors (Mg²⁺/ATP concentrations).

Solubility (use DMSO ≤0.1% to avoid precipitation).

Validate via orthogonal assays (e.g., SPR for binding affinity, Western blot for phosphorylation inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.